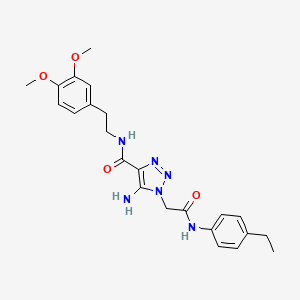
4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride is a useful research compound. Its molecular formula is C8H17Cl2FN2 and its molecular weight is 231.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Applications
- A study by Kuramoto et al. (2003) explored fluoroquinolones, a major class of antibacterial agents, highlighting the antibacterial potential of a compound structurally similar to 4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride. The study found that certain synthesized compounds showed extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more effective than some existing antibiotics like trovafloxacin (Kuramoto et al., 2003).
Antimicrobial Activity
- Mistry et al. (2016) synthesized compounds related to azetidinones, demonstrating their antimicrobial activity. Their findings revealed that many of these compounds exhibited excellent to good antibacterial activity compared to reference drugs (Mistry et al., 2016).
- Nayak et al. (2016) conducted a study on azetidin-2-one fused quinoline derivatives, revealing that these compounds were effective in inhibiting the growth of various organisms, including Staphylococcus aureus and Escherichia coli (Nayak et al., 2016).
Synthesis and Structural Studies
- Twamley et al. (2020) focused on the structural aspects of azetidin-2-ones, providing insights into the synthesis and various substituents that impact the compound's properties. This research contributes to understanding how different substituents on the lactam positions affect the compound's characteristics (Twamley et al., 2020).
- Ye et al. (2011) provided insights into the synthesis of azetidin-3-ones, highlighting the structural isomerism and potential applications in the synthesis of functionalized azetidines (Ye et al., 2011).
Antitubercular and Anticancer Potential
- Thomas et al. (2014) explored azetidinone derivatives incorporating triazole for anti-tubercular activity. This research adds to the understanding of azetidinone's potential in treating tuberculosis (Thomas et al., 2014).
- Hussein et al. (2020) synthesized new azetidinone analogues based on a fluorene moiety, showing significant antimicrobial and anticancer activities against multidrug-resistant strains (Hussein et al., 2020).
Safety and Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P264, P270, P280, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, and P352 . These codes correspond to specific safety precautions that should be taken when handling the compound.
Orientations Futures
The future directions for research on 4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride and related compounds could involve further exploration of their potential biological activities. Given the wide range of activities exhibited by azetidinone derivatives, there may be potential for the development of new therapeutic agents .
Propriétés
IUPAC Name |
4-(azetidin-1-yl)-3-fluoropiperidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2.2ClH/c9-7-6-10-3-2-8(7)11-4-1-5-11;;/h7-8,10H,1-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIDQHGCHQFRFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2CCNCC2F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
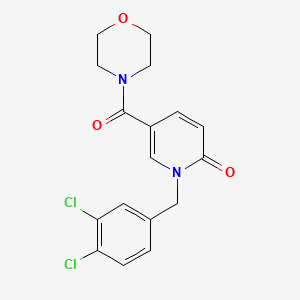


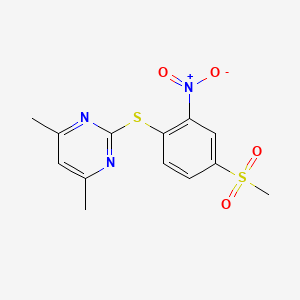
![N-[(3-Chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide](/img/structure/B3002836.png)

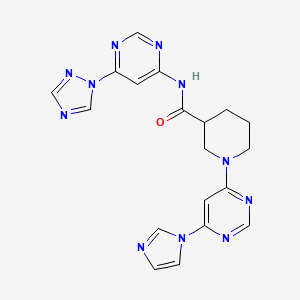
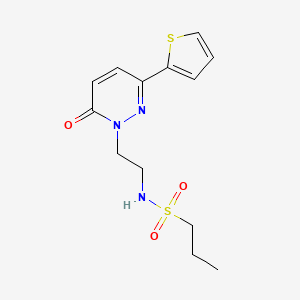
![N-(3-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002841.png)
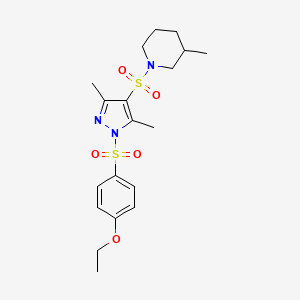
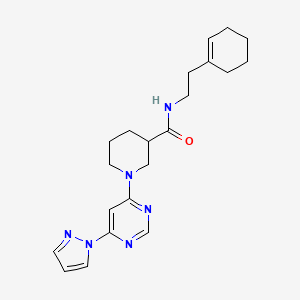
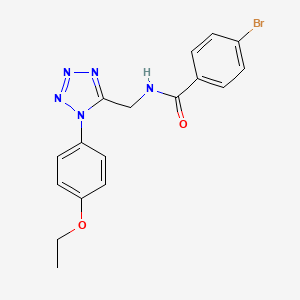
![(Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3002848.png)
